(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
Overview
Description
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C21H20BrO2P and a molecular weight of 415.26 g/mol . It is a white to off-white crystalline solid that is soluble in water and organic solvents like ethanol . This compound is known for its applications as a cationic surfactant and phase transfer catalyst .
Preparation Methods
The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph3P+BrCH2COOCH3→Ph3PCH2COOCH3+Br−
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Chemical Reactions Analysis
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, it can hydrolyze to form triphenylphosphine oxide and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions .
Scientific Research Applications
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency . The compound interacts with molecular targets through ionic interactions and can influence various chemical pathways .
Comparison with Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is unique due to its specific structure and properties. Similar compounds include:
Triphenylphosphine: A precursor in the synthesis of this compound.
Methyl bromoacetate: Another precursor used in the synthesis.
Other Phosphonium Salts: Compounds like tetraphenylphosphonium bromide share similar cationic properties but differ in their specific applications and reactivity.
These compounds are compared based on their molecular structures, reactivity, and applications in various fields .
Properties
IUPAC Name |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBQLMDSMSVRL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939003 | |
Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-58-4 | |
Record name | Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1779-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxy-2-oxoethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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